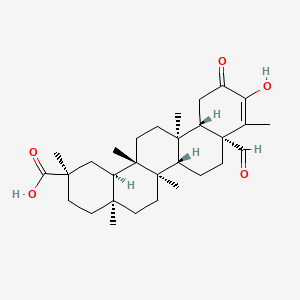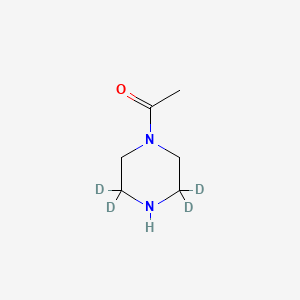
Methyl hexanoate - d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl hexanoate - d5 is a deuterated form of methyl hexanoate, where five hydrogen atoms are replaced by deuterium. Methyl hexanoate itself is the fatty acid methyl ester of hexanoic acid (caproic acid), a colorless liquid organic compound with the chemical formula CH₃(CH₂)₄COOCH₃ . It is found naturally in many foods and has a role as a plant metabolite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl hexanoate - d5 can be synthesized by the esterification of hexanoic acid with deuterated methanol (CD₃OD). The reaction typically requires an acid catalyst such as sulfuric acid (H₂SO₄) and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: Industrial production of methyl hexanoate involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The process is scaled up to produce multi-tonne quantities for use as a flavoring agent .
Types of Reactions:
Oxidation: Methyl hexanoate can undergo oxidation to form hexanoic acid.
Reduction: Reduction of methyl hexanoate can yield hexanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions.
Major Products:
Oxidation: Hexanoic acid.
Reduction: Hexanol.
Substitution: Various amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl hexanoate - d5 is used in various scientific research applications:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for tracing and quantification studies.
Biology: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the flavor and fragrance industry to mimic the flavor of pineapple and other fruits.
Mecanismo De Acción
The mechanism of action of methyl hexanoate - d5 involves its metabolism and incorporation into biological systems. As a deuterated compound, it is used to study the metabolic pathways and interactions with enzymes and other molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry studies.
Comparación Con Compuestos Similares
Ethyl hexanoate: Similar ester with an ethyl group instead of a methyl group.
Propyl hexanoate: Similar ester with a propyl group.
Butyl hexanoate: Similar ester with a butyl group.
Uniqueness: Methyl hexanoate - d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property allows for more accurate and detailed analysis in various scientific research applications compared to its non-deuterated counterparts .
Propiedades
Número CAS |
1394230-20-6 |
|---|---|
Fórmula molecular |
C7H9D5O2 |
Peso molecular |
135.22 |
Pureza |
95% min. |
Sinónimos |
Methyl hexanoate - d5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


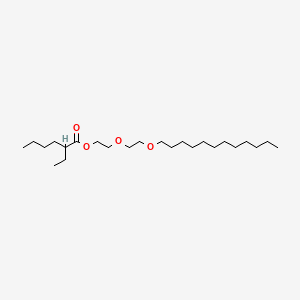
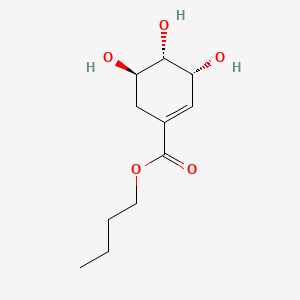


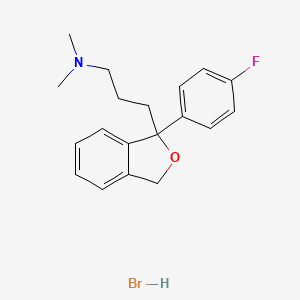

![4-[(1R)-1-Aminoethyl]benzene-1,2-diol](/img/structure/B591056.png)
